molecular formula C5H3ClF2N2O B8756428 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carbaldehyde

4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carbaldehyde

Cat. No. B8756428
M. Wt: 180.54 g/mol
InChI Key: OEBLVCRTUVCJQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carbaldehyde is a useful research compound. Its molecular formula is C5H3ClF2N2O and its molecular weight is 180.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carbaldehyde

Molecular Formula

C5H3ClF2N2O

Molecular Weight

180.54 g/mol

IUPAC Name

4-chloro-1-(difluoromethyl)pyrazole-3-carbaldehyde

InChI

InChI=1S/C5H3ClF2N2O/c6-3-1-10(5(7)8)9-4(3)2-11/h1-2,5H

InChI Key

OEBLVCRTUVCJQX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1C(F)F)C=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-chloro-1-difluoromethyl-1H-pyrazole-3-carboxylic acid methoxy-methyl-amide (164 mg, 0.68 mmole) in THF (5 ml) was added at 0° C. a solution of LiAlH4 (1M in THF, 0.35 ml) and stirring was continued for 30 min. The mixture was quenched at −15° C. with saturated aqueous KHSO4, extracted with diethyl ether, the organic layer was dried, evaporated and the residue purified by chromatography on silica gel using cyclohexane/AcOEt (4:1) to give the title compound (71 mg) as a pale yellow oil.
Quantity
0.35 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 4-chloro-1-difluoromethyl-1H-pyrazole-3-carboxylic acid methoxy-methyl-amide (930 mg, 3.9 mmol) in tetrahydrofuran (30 ml) was cooled to 0° C. and treated dropwise with a solution of lithium aluminium hydride in tetrahydrofuran (1M, 2 ml). Stirring was continued at 0° C. for 45 minutes. In order to complete the reaction, another 2 ml of the solution of lithium aluminium hydride in tetrahydrofuran (1M) was added. After 45 minutes the reaction mixtures was cooled to −15° C. and a saturated solution of potassium hydrogensulphate (25 ml) was added dropwise. Stirring was continued at −15° C. for 10 minutes, then ether (30 ml) was added and again stirred for 30 minutes. Thereafter, the reaction mixture was left to warm to room temperature, the organic layer separated, washed with water, finally dried over sodium sulphate and evaporated. The crude material was purified by chromatography on silica gel using a 4:1-mixture of cyclohexane and ethyl acetate as the eluent. The 4-chloro-1-difluoromethyl-1H-pyrazole-3-carbaldehyde was obtained as a colourless oil (582 mg, 83%).
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a solution of 4-chloro-1-difluoromethyl-1H-pyrazole-3-carboxylic acid methoxy-methyl-amide (164 mg, 0.68 mmol) in tetrahydrofuran (5 ml) was added at 0° C. a solution of lithium aluminiumhydride (1M in tetrahydrofuran, 0.35 ml) and stirring was continued for 30 minutes. The mixture was quenched at −15° C. with a saturated aqueous solution of potassium hydrogensulphate and extracted with diethyl ether. The organic layer was dried, evaporated and the residue purified by chromatography on silica gel using cyclohexane/ethyl acetate (4:1) as the eluent to give the title compound (71 mg) as a pale yellow oil.
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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